2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic aromatic substitution reactions, where a suitable phenol derivative reacts with a difluorobenzene compound.
Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the indazole derivative with an acylating agent such as acetyl chloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-difluorophenoxy)-N-(1H-indazol-3-yl)acetamide: Similar structure but with a different position of the indazole moiety.
2-(2,4-difluorophenoxy)-N-(1H-benzimidazol-5-yl)acetamide: Contains a benzimidazole instead of an indazole.
2-(2,4-difluorophenoxy)-N-(1H-pyrazol-5-yl)acetamide: Features a pyrazole ring instead of an indazole.
Uniqueness
The uniqueness of 2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide lies in its specific combination of functional groups and their positions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H11F2N3O2 |
---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1H-indazol-5-yl)acetamide |
InChI |
InChI=1S/C15H11F2N3O2/c16-10-1-4-14(12(17)6-10)22-8-15(21)19-11-2-3-13-9(5-11)7-18-20-13/h1-7H,8H2,(H,18,20)(H,19,21) |
InChI Key |
UQHVITJXASGADQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)F)F)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.